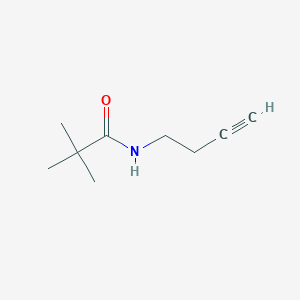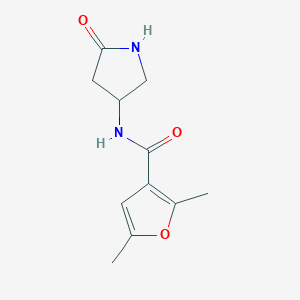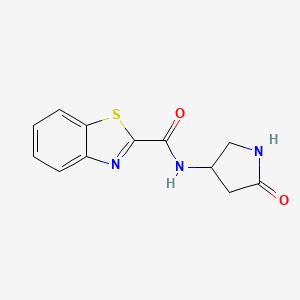
N-(but-3-yn-1-yl)-2,2-dimethylpropanamide
Descripción general
Descripción
N-(but-3-yn-1-yl)-2,2-dimethylpropanamide, also known as N-butyl-2,2-dimethylpropionamide, is a synthetic compound commonly used in laboratory experiments. It is a colorless, odorless and non-toxic compound with a molecular weight of 142.23 g/mol. This compound is insoluble in water, but soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). N-butyl-2,2-dimethylpropionamide has been widely used in a variety of scientific research applications due to its unique properties and versatility.
Aplicaciones Científicas De Investigación
N-(but-3-yn-1-yl)-2,2-dimethylpropanamidedimethylpropionamide has been used in a variety of scientific research applications. It has been used as a solvent for the synthesis of organic compounds, as a reaction medium for the polymerization of vinyl monomers, and as a catalyst for the synthesis of polymers. It has also been used as a model compound for studying the structure-activity relationships of drug molecules. In addition, it has been used to study the physical and chemical properties of various organic compounds.
Mecanismo De Acción
N-(but-3-yn-1-yl)-2,2-dimethylpropanamidedimethylpropionamide is a non-toxic compound and does not interact with biological systems. It is believed to act as a solvent and a reactant in laboratory experiments. It is also believed to act as a stabilizing agent in certain reactions.
Biochemical and Physiological Effects
N-(but-3-yn-1-yl)-2,2-dimethylpropanamidedimethylpropionamide is a non-toxic compound and does not interact with biological systems. It does not have any known biochemical or physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(but-3-yn-1-yl)-2,2-dimethylpropanamidedimethylpropionamide has several advantages for laboratory experiments. It is a non-toxic compound with a low boiling point and high solubility in common organic solvents. It is also a relatively inexpensive compound and is readily available. However, it is not very stable in air and is sensitive to light and heat.
Direcciones Futuras
N-(but-3-yn-1-yl)-2,2-dimethylpropanamidedimethylpropionamide is a versatile compound that has many potential applications in the laboratory. Future research should focus on exploring new synthesis methods and investigating the properties of the compound in different solvents. Additionally, further research should be conducted to determine if the compound has any potential applications in the medical field. Finally, research should be conducted to investigate the potential toxicity of the compound and its potential interactions with biological systems.
Propiedades
IUPAC Name |
N-but-3-ynyl-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-5-6-7-10-8(11)9(2,3)4/h1H,6-7H2,2-4H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBVXYZXSMZNOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(but-3-yn-1-yl)pivalamide | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{3-[(morpholin-4-yl)methyl]-1,4-thiazepan-4-yl}-2-(thiophen-2-yl)ethan-1-one](/img/structure/B6506260.png)
![4-[1-(4-chlorophenyl)cyclopentanecarbonyl]-3-[(morpholin-4-yl)methyl]-1,4-thiazepane](/img/structure/B6506264.png)
![4-(5-chlorothiophene-2-carbonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane](/img/structure/B6506267.png)
![4-(2,5-dimethylbenzenesulfonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane](/img/structure/B6506281.png)
![3-[(morpholin-4-yl)methyl]-4-[3-(trifluoromethyl)benzenesulfonyl]-1,4-thiazepane](/img/structure/B6506282.png)
![4-(thiophen-2-yl)-1-{[3-(trifluoromethyl)phenyl]methyl}piperidine-2,6-dione](/img/structure/B6506287.png)
![N,N-diethyl-2-[2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B6506302.png)
![N-[(4-chlorophenyl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B6506312.png)


![1-(3-{7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl}-3-oxopropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6506337.png)
![2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B6506340.png)
![2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B6506347.png)
![N-(4-fluorophenyl)-2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]acetamide](/img/structure/B6506353.png)